molecular formula C18H28N2O3 B12314712 Pregabalin Impurity 12

Pregabalin Impurity 12

Número de catálogo: B12314712
Peso molecular: 320.4 g/mol
Clave InChI: IFWKLUPDGNLYIW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Identity and Nomenclature

This compound exhibits a stereochemically intricate structure that combines elements of pyrrolidinone and carbohydrate moieties. The compound's systematic IUPAC name reflects its three-dimensional configuration, emphasizing the (S)-configuration at the pyrrolidinone ring and the (R,R,S,R) stereochemistry in the glycosidic linkage. Key identifiers include:

Property Value
CAS Registry Number 466678-46-6
Molecular Formula C₂₀H₃₅NO₁₁
Molecular Weight 465.5 g/mol
SMILES Notation O[C@H]1C@@HO[C@@H]3OC@HC@HC@H[C@H]3O

The impurity arises from conjugation between pregabalin's lactam form and a lactose derivative during synthesis or storage, as evidenced by its characteristic mass spectral fragmentation patterns. Analytical characterization typically employs hyphenated techniques such as LC-MS/MS and NMR spectroscopy to verify its structural integrity and stereochemical purity.

Role in Pharmaceutical Quality Control

As a process-related impurity, this compound serves multiple essential functions in pharmaceutical quality assurance:

  • Method Development : Acts as a system suitability marker for reverse-phase HPLC methods, particularly those employing C8 columns with phosphate buffer-acetonitrile mobile phases. The impurity's polarity (logP ≈ -1.2) makes it an effective probe for evaluating chromatographic resolution under varying pH conditions.

  • Stability Studies : Functions as a degradation indicator in forced degradation studies, with typical acceptance criteria requiring ≤0.15% impurity levels in final drug products. Accelerated stability testing at 40°C/75% RH demonstrates predictable degradation kinetics, enabling shelf-life predictions.

  • Batch Release Testing : Included in analytical testing protocols for Abbreviated New Drug Applications (ANDAs), where its quantification ensures consistency between generic and innovator products. Regulatory submissions typically require full structural elucidation data and impurity-specific validation reports.

The table below summarizes key analytical parameters for this compound detection:

Analytical Parameter Specification
HPLC Retention Time 8.2-8.9 min (C8 column)
UV λmax 210 nm
LOD/LOQ 0.23 μg/ml / 0.61 μg/ml
Linearity Range 0.5-1.5 mg/ml (R² ≥0.999)

These parameters enable precise quantification at levels as low as 0.1% relative to the main analyte, meeting ICH Q3B(R2) requirements for unidentified impurities.

Regulatory Significance in Drug Development

The control of this compound is mandated by multiple regulatory frameworks:

  • USP Monographs : Designated as "Related Compound C" in pregabalin drug substance monographs, with specified identification thresholds of 0.10%.
  • ICH Guidelines : Q3A(R2) classifies it as a Class 3 impurity requiring qualification studies if exceeding 0.15% daily intake.
  • EMA Requirements : European Pharmacopoeia mandates cross-validation between impurity detection methods and stability-indicating assays.

Regulatory submissions must include:

  • Comparative impurity profiles across multiple batches
  • Forced degradation studies demonstrating method specificity
  • Robustness data for chromatographic parameters (flow rate ±20%, mobile phase pH ±0.2 units)

Recent advancements in isolation techniques, particularly simulated moving bed chromatography (SMB), have enabled cost-effective production of this compound for use in reference standards. This continuous chromatographic method achieves >90% purity in raffinate streams while maintaining productivity rates of 1.2 kg/day, addressing the growing demand for well-characterized impurity standards.

The compound's regulatory status as a "specified impurity" requires manufacturers to implement strict control strategies throughout the product lifecycle. This includes:

  • Periodic re-evaluation of synthetic routes to minimize formation
  • Storage condition optimization (ambient temperature, desiccated environments)
  • Supplier qualification programs for impurity reference materials

Propiedades

Fórmula molecular

C18H28N2O3

Peso molecular

320.4 g/mol

Nombre IUPAC

methyl N-[4-methyl-2-[2-oxo-2-(1-phenylethylamino)ethyl]pentyl]carbamate

InChI

InChI=1S/C18H28N2O3/c1-13(2)10-15(12-19-18(22)23-4)11-17(21)20-14(3)16-8-6-5-7-9-16/h5-9,13-15H,10-12H2,1-4H3,(H,19,22)(H,20,21)

Clave InChI

IFWKLUPDGNLYIW-UHFFFAOYSA-N

SMILES canónico

CC(C)CC(CC(=O)NC(C)C1=CC=CC=C1)CNC(=O)OC

Origen del producto

United States

Métodos De Preparación

Acidic Reaction-Based Synthesis of Pregabalin Impurity 12

The primary method for synthesizing this compound involves subjecting S-pregabalin to acidic conditions. As described in CN104829515A , this approach utilizes hydrochloric acid or acetic acid combined with acetic anhydride at elevated temperatures (60–80°C) to induce cyclization. The reaction proceeds via intramolecular lactam formation, yielding the impurity in high purity (>98%) after purification.

Key Steps in the Acidic Reaction Method:

  • Acid System Preparation : A mixture of hydrochloric acid (or acetic acid) and acetic anhydride is prepared, with the acid volume being 1–3 times the mass of S-pregabalin.
  • Reaction Initiation : S-pregabalin is added to the acidic system under vigorous stirring, maintaining the temperature at 60–80°C for 10–18 hours.
  • Solvent Removal : Post-reaction, the solvent is concentrated under reduced pressure until no liquid remains.
  • Extraction and Washing : The residue is extracted with methylene dichloride, ethyl acetate, or toluene, followed by washing with a weak base (e.g., sodium bicarbonate) and water.
  • Crystallization : The organic layer is concentrated, mixed with an alkane solvent (e.g., cyclohexane), and cooled to 0–10°C to precipitate the impurity.
Table 1: Reaction Conditions and Outcomes
Parameter Specification
Temperature 60–80°C
Reaction Time 10–18 hours
Acid System HCl/Acetic Anhydride or Acetic Acid/Acetic Anhydride
Extraction Solvent Methylene Dichloride, Ethyl Acetate
Crystallization Solvent Cyclohexane, n-Hexane
Yield >85% (Patent Claim)
Purity >98% (HPLC Analysis)

This method’s efficiency stems from its avoidance of specialized reagents, making it scalable for industrial applications.

Isolation and Purification Techniques

Isolating this compound from reaction mixtures requires advanced chromatographic methods. Preparative high-performance liquid chromatography (HPLC) and flash chromatography are widely employed to separate the impurity from pregabalin and other by-products. These techniques leverage differences in polarity and molecular weight to achieve high-resolution separation.

Critical Considerations in Isolation:

  • Mobile Phase Optimization : A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is typically used to enhance peak resolution.
  • Column Selection : C18 reverse-phase columns provide optimal retention and selectivity for this compound.
  • Fraction Analysis : Collected fractions are analyzed via analytical HPLC to verify purity before pooling.
Table 2: Isolation Parameters
Technique Conditions Purity Achieved
Preparative HPLC C18 Column, Acetonitrile/Water Gradient >99%
Flash Chromatography Silica Gel, Ethyl Acetate/Hexane >95%

Analytical Characterization of this compound

Characterizing this compound involves a combination of spectroscopic and chromatographic methods to confirm its structural identity and purity.

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR (400 MHz, DMSO-d6): δ 1.25 (m, 2H), 1.45 (m, 1H), 2.15 (t, 2H), 3.10 (q, 2H).
    • 13C NMR : Signals at 172.5 ppm (carbonyl) and 45.3 ppm (methylene) confirm lactam formation.
  • Mass Spectrometry (MS) :
    • ESI-MS : m/z 320.4 [M+H]+, consistent with the molecular formula C18H28N2O3.

Chromatographic Purity Assessment

  • HPLC Method :
    • Column: Zorbax SB-C18 (4.6 x 250 mm, 5 µm)
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 210 nm
    • Retention Time: 8.2 minutes.

Comparative Analysis with Related Impurities

This compound differs structurally from other known impurities, such as Pregabalin Lactam (Impurity A) and Gabapentin-related by-products.

Table 3: Structural and Functional Comparisons
Impurity Molecular Formula Key Structural Feature
This compound C18H28N2O3 Isobutyl side chain, lactam
Pregabalin Lactam C8H13NO2 Cyclic amide
Gabapentin Impurity B C9H17NO2 Branched alkyl chain

The presence of multiple hydroxyl groups in this compound increases its polarity compared to other impurities, influencing its chromatographic behavior.

Regulatory and Quality Control Considerations

The International Council for Harmonisation (ICH) mandates that impurities exceeding 0.10% in pharmaceuticals must be identified and characterized. For this compound, this necessitates:

  • Batch Monitoring : Regular HPLC analysis during pregabalin synthesis to track impurity levels.
  • Stability Studies : Assessing impurity formation under varied storage conditions (e.g., humidity, temperature).

Análisis De Reacciones Químicas

Tipos de Reacciones: La Impureza 12 de Pregabalina puede experimentar varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura y las propiedades del compuesto.

Reactivos y Condiciones Comunes:

    Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

    Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.

    Sustitución: Las reacciones de halogenación o alquilación se pueden llevar a cabo utilizando reactivos como halógenos o haluros de alquilo.

Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Analytical Methods for Detection and Quantification

The detection and quantification of Pregabalin Impurity 12 are essential for ensuring drug quality. Various high-performance liquid chromatography (HPLC) methods have been developed to analyze the purity of Pregabalin formulations.

Method Description Advantages
HPLCUtilizes reversed-phase columns for separation of pregabalin and its impuritiesHigh resolution, rapid analysis
Ultra-High Performance Liquid Chromatography (UHPLC)Offers improved efficiency and sensitivity over traditional HPLC methodsReduced solvent use, faster run times

For instance, an application note from Agilent Technologies describes a method that automates the assay and determination of enantiomeric purity for pregabalin using UHPLC conditions, achieving significant time and solvent savings .

Case Study 1: Chemoenzymatic Synthesis

A study published by Almac Group illustrates a case where pregabalin was manufactured via a chemoenzymatic process. This method effectively controlled biocatalyst-related impurities, including Impurity 12. Testing across multiple commercial lots demonstrated no residual proteins or amino acids above detection limits, confirming the absence of these impurities in the final API .

Case Study 2: Isolation Techniques

Research conducted on cost-effective isolation methods for pregabalin impurities concluded that simulated moving bed (SMB) chromatography was the most efficient technique for isolating Impurity 12 with a purity of 98.86% . The study highlighted the importance of optimizing isolation techniques to enhance drug quality.

Therapeutic Implications

This compound may also have therapeutic implications. A recent study evaluated various formulations of pregabalin for transdermal delivery, indicating that certain preparations could mitigate central nervous system side effects while maintaining efficacy in pain management . This suggests that understanding the role of impurities like this compound could lead to improved formulations with better patient outcomes.

Regulatory Considerations

The International Conference on Harmonization (ICH) guidelines emphasize the necessity of identifying and characterizing all impurities present at levels above 0.10% . The regulatory acceptance of manufacturing processes that minimize impurity levels is crucial for compliance with safety standards.

Mecanismo De Acción

El mecanismo de acción de la Impureza 12 de Pregabalina no está bien documentado. Es probable que interactúe con objetivos moleculares similares a los de la Pregabalina. La Pregabalina se une a la subunidad alfa-2-delta de los canales de calcio dependientes de voltaje en el sistema nervioso central, reduciendo la liberación de neurotransmisores excitatorios como el glutamato, la norepinefrina y la sustancia P . Esta acción ayuda a disminuir la excitabilidad neuronal y aliviar los síntomas del dolor neuropático y la ansiedad.

Comparación Con Compuestos Similares

Structural and Analytical Comparison

Impurity Chemical Name Molecular Formula Molecular Weight Key Structural Feature Detection Method
Impurity 12 (3S)-3-(aminomethyl)-4-methylpent-4-enoic acid C₈H₁₅NO₂ 157.21 Double bond at C4 (4-ene structure) HPLC (RT: ~8.2 min)
Impurity 8 (R)-3-(aminomethyl)-5-methylhexanoic acid C₈H₁₇NO₂ 159.23 Saturated hexanoic acid chain LC-MS (m/z 160)
Impurity 10 (S)-3-aminomethyl-5-methylhexanoic acid isopropyl ester C₁₁H₂₃NO₂ 201.31 Esterified carboxyl group (isopropyl) NMR, IR
Impurity B (EP) (R)-Pregabalin C₈H₁₇NO₂ 159.23 Enantiomeric form of pregabalin Chiral HPLC

Key Observations :

  • Polarity : Impurity 12’s double bond reduces polarity compared to saturated analogs like Impurity 8, affecting retention times in reversed-phase HPLC .
  • Synthesis Pathways : Impurity 12 is generated under highly basic conditions during pregabalin synthesis, while Impurity 10 arises from esterification side reactions .
  • Toxicity : Impurity 12’s unsaturated structure may pose higher reactivity risks, necessitating stricter control compared to Impurity 8, which is pharmacologically inactive but structurally closer to the API .

Isolation and Purification Methods

Technique Impurity 12 Impurity 8 Impurity 10
Preparative HPLC Purity: 98.86%; Yield: 65% Not isolated via HPLC Requires ester cleavage steps
Flash Chromatography Purity: 98.85%; Yield: 75% Low resolution due to polarity High yield (80%)
SMB Chromatography Optimized for bulk separation Limited applicability Not reported

Challenges :

  • Impurity 12 lacks chromophores, complicating UV-based detection; MS or charged aerosol detection (CAD) is often required .
  • Impurity 10’s ester group necessitates hydrolysis for quantification, adding analytical complexity .

Q & A

What analytical methodologies are recommended for the identification and characterization of Pregabalin Impurity 12 in pharmaceutical samples?

Basic Research Focus
this compound (C₁₈H₂₈N₂O₃, CAS 930280-44-7) is identified and characterized using a combination of chromatographic and spectroscopic techniques:

  • LC-MS : Initial identification via liquid chromatography-mass spectrometry (LC-MS) to determine the molecular ion (e.g., m/z 320.43 for protonated species) and fragmentation patterns .
  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for structural elucidation. Key signals include methyl groups (δ ~0.83–0.90 ppm) and ester carbonyl protons (δ ~4.86–4.95 ppm), as observed in structurally similar Pregabalin impurities .
  • IR Spectroscopy : A sharp band near 1727 cm⁻¹ confirms ester C=O stretching, while peaks at 2924 cm⁻¹ and 1745 cm⁻¹ indicate aliphatic C-H and lactam C=O vibrations, respectively .
  • HPLC Purity Analysis : Quantify impurity levels using reverse-phase HPLC with UV detection (e.g., 210 nm), ensuring compliance with ICH thresholds (<0.15% for known impurities) .

Methodological Note : Cross-validate results using orthogonal techniques to mitigate false positives, especially when distinguishing stereoisomers or degradation products .

How can researchers optimize synthetic pathways to isolate this compound with high purity?

Advanced Research Focus
Synthesis challenges include controlling side reactions (e.g., esterification or lactam formation) and achieving enantiomeric purity:

  • Reaction Optimization : Use isobutanol as a solvent to promote esterification of Pregabalin with residual alcohols, as described in Hofmann reaction side products . Monitor reaction parameters (temperature: 85–90°C, reagent stoichiometry) to minimize by-products .
  • Purification Strategies :
    • Simulated Moving Bed (SMB) Chromatography : A cost-effective, continuous method for isolating impurities at >90% purity by adjusting flow rates (Q2/Q3) and switching times .
    • Preparative HPLC : Utilize C18 columns with acetonitrile/water gradients for high-resolution separation .
  • Characterization of Intermediates : Track intermediates (e.g., 4-isobutylpyrrolidin-2-one) using in-line IR and MS to identify critical control points .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.